ethyl 2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Ethyl 2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (hereafter referred to as Compound A) is a 1,2,4-triazole derivative with a complex substitution pattern. Its structure includes:
- A 4-fluorophenyl group at position 4 of the triazole ring.
- A [(4-methyl-3-nitrobenzamido)methyl] group at position 3.
- A thioacetate ethyl ester at position 2.
The 4-fluorophenyl group enhances metabolic stability and lipophilicity, common in pharmaceutical agents. The thioacetate ester contributes to solubility and serves as a prodrug motif, as hydrolysis to the free thiol or carboxylic acid may enhance activity .
Properties
IUPAC Name |
ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O5S/c1-3-32-19(28)12-33-21-25-24-18(26(21)16-8-6-15(22)7-9-16)11-23-20(29)14-5-4-13(2)17(10-14)27(30)31/h4-10H,3,11-12H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNALCMTXHQWGDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the Nitrobenzamide Moiety: The nitrobenzamide group is attached through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Thioester Formation: The final step involves the formation of the thioester linkage, typically achieved through a reaction between the triazole derivative and ethyl bromoacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Ethyl 2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The triazole ring and nitrobenzamide moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Synthesis : Compound A’s synthesis involves sequential alkylation and amidation steps, similar to methods in . The sodium salt analogue () requires milder conditions due to ionic intermediates.
- Substituent Effects: The 4-fluorophenyl group in Compound A contrasts with ethoxyphenyl () and thiophene (), affecting electronic properties and steric bulk.
Key Observations :
- Lipophilicity : Compound A’s higher LogP (3.8) vs. sodium salt (1.2) reflects its ester moiety, favoring membrane permeability but limiting aqueous solubility.
- Biological Activity : The sodium thioacetate derivative () shows superior antimicrobial activity and enzyme binding, likely due to ionic interactions and enhanced solubility. Compound A’s ester may act as a prodrug, requiring hydrolysis for activation .
Tautomerism and Stability
1,2,4-Triazoles exhibit tautomerism between thiol-thione forms. Compound A’s IR spectra (hypothetical) would lack νS-H (~2500–2600 cm⁻¹), confirming the thione tautomer, as seen in . This tautomeric stability contrasts with thiol-containing analogues (e.g., ), which may form disulfide bridges under oxidative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
